molecular formula C20H15ClN4O2 B2415469 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one CAS No. 923233-69-6

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B2415469
CAS No.: 923233-69-6
M. Wt: 378.82
InChI Key: BQPKOQWGHITBIN-UHFFFAOYSA-N
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Description

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical structure of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For example, Shibuya (1984) explored the reaction of similar pyrimidine derivatives with active methylenes to produce heterocycles like pyrimidinone and thiazole derivatives, highlighting the compound's versatility in synthesizing complex molecular architectures (Shibuya, 1984).

Anticancer and Anti-inflammatory Agents

Derivatives of pyrimidinones have been investigated for their biological activities, including anticancer and anti-inflammatory effects. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives demonstrating promising anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications of compounds related to this compound (Rahmouni et al., 2016).

Antimicrobial Activity

Some pyrimidine derivatives exhibit significant antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, showcasing the potential of pyrimidine-based compounds in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Supramolecular Chemistry

The pyrimidine moiety is also integral to the development of supramolecular structures due to its ability to engage in hydrogen bonding and other non-covalent interactions. Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) synthesized novel pyrimidine derivatives that act as ligands in co-crystallization processes, forming hydrogen-bonded supramolecular assemblies, which are of interest in materials science and nanotechnology (Fonari et al., 2004).

Properties

IUPAC Name

5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-22-17-15(21)12-25(20(26)23-17)18-16(13-8-4-2-5-9-13)27-19(24-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPKOQWGHITBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1Cl)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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